An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloro-2-propanol
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dichloro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1,2-dichloro-2-propanol (CAS No. 52515-75-0). Due to a notable lack of experimentally determined data for this specific isomer, this document leverages computational predictions and comparative analysis with its isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, to offer a thorough profile. The guide covers molecular and physical characteristics, theoretical synthetic pathways, and predicted chemical reactivity, including nucleophilic substitution and elimination reactions. Detailed theoretical experimental protocols and workflow diagrams are provided to aid researchers in the potential synthesis and manipulation of this compound. This document aims to serve as a foundational resource for scientists interested in the potential applications of 1,2-dichloro-2-propanol as a chemical intermediate in organic synthesis and drug discovery.
Introduction
1,2-Dichloro-2-propanol is a halogenated tertiary alcohol. Its structure, featuring a gem-dichloro group on a tertiary carbon adjacent to a hydroxyl group, suggests a unique chemical reactivity profile. While its isomers, particularly 1,3-dichloro-2-propanol, are more extensively studied and have known applications as intermediates in the synthesis of pharmaceuticals and other chemicals, 1,2-dichloro-2-propanol remains a largely uncharacterized compound.[1][2] This guide consolidates the available computed data for 1,2-dichloro-2-propanol and provides a theoretical framework for its synthesis and chemical behavior, drawing parallels with its better-understood isomers.
Molecular and Physical Properties
There is a significant lack of experimentally determined physical properties for 1,2-dichloro-2-propanol in the scientific literature. The data presented in Table 1 are computational predictions sourced from the PubChem database.[3] For comparative purposes, the experimentally determined properties of the isomers 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol are provided in Table 2.
Table 1: Computed Physical and Chemical Properties of 1,2-Dichloro-2-propanol [3]
| Property | Value |
| IUPAC Name | 1,2-dichloropropan-2-ol |
| CAS Number | 52515-75-0 |
| Molecular Formula | C₃H₆Cl₂O |
| Molecular Weight | 128.98 g/mol |
| Monoisotopic Mass | 127.9795702 Da |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 20.2 Ų |
| Heavy Atom Count | 6 |
| Complexity | 48.1 |
Table 2: Experimental Physical Properties of Isomers of Dichloropropanol
| Property | 1,3-Dichloro-2-propanol | 2,3-Dichloro-1-propanol |
| CAS Number | 96-23-1[4] | 616-23-9[5] |
| Boiling Point | 174.3 °C[4][6] | 182 °C |
| Melting Point | -4 °C[4][6] | -29.15 °C |
| Density | 1.363 g/mL at 20 °C[6] | 1.360 g/mL at 20 °C |
| Solubility in Water | Soluble[7] | 1-10 g/L |
| Refractive Index | 1.4830 at 20 °C[6] | 1.4835-1.4855 |
Theoretical Synthesis
Proposed Synthesis from 1-Chloro-2-propanone
The synthesis of 1,2-dichloro-2-propanol could theoretically be achieved by the reaction of 1-chloro-2-propanone with a chlorinating agent such as phosphorus pentachloride (PCl₅), followed by hydrolysis of the intermediate.
Reaction Scheme:
CH₃C(O)CH₂Cl + PCl₅ → CH₃C(Cl)₂CH₂Cl + POCl₃ CH₃C(Cl)₂CH₂Cl + H₂O → CH₃C(OH)(Cl)CH₂Cl + HCl
A more direct, albeit speculative, approach could involve the addition of hypochlorous acid (HOCl) to 2-chloro-propene.
Caption: Proposed synthesis of 1,2-dichloro-2-propanol.
Theoretical Experimental Protocol
Objective: To synthesize 1,2-dichloro-2-propanol from 1-chloro-2-propanone.
Materials:
-
1-chloro-2-propanone
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a fume hood, dissolve 1-chloro-2-propanone in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether to the cooled solution of 1-chloro-2-propanone with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the ethereal layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Disclaimer: This is a theoretical protocol and must be thoroughly evaluated for safety and feasibility before being attempted.
Chemical Reactivity and Proposed Experimental Protocols
The chemical reactivity of 1,2-dichloro-2-propanol is predicted to be dominated by its tertiary alcohol and gem-dichloro functional groups.
Nucleophilic Substitution
The tertiary carbon atom bonded to two chlorine atoms is sterically hindered, making an Sₙ2 reaction unlikely. However, the formation of a stabilized tertiary carbocation upon departure of a chloride ion would favor an Sₙ1 mechanism. The hydroxyl group can also be protonated by a strong acid, followed by the loss of water to form a carbocation, which can then be attacked by a nucleophile.
Caption: Plausible Sₙ1 reaction pathway for 1,2-dichloro-2-propanol.
Theoretical Experimental Protocol for Nucleophilic Substitution:
Objective: To investigate the reaction of 1,2-dichloro-2-propanol with a nucleophile (e.g., sodium azide).
Materials:
-
1,2-dichloro-2-propanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Separatory funnel
Procedure:
-
Dissolve 1,2-dichloro-2-propanol in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product by NMR and mass spectrometry to confirm the substitution.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 1,2-dichloro-2-propanol is expected to undergo elimination reactions (E1 or E2) to yield chlorinated alkene products. The tertiary nature of the substrate would favor an E1 mechanism.
References
- 1. 1,3-Dichloro-2-propanol(96-23-1) 1H NMR [m.chemicalbook.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 1,2-Dichloro-2-propanol | C3H6Cl2O | CID 19034568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propanol, 2,3-dichloro- [webbook.nist.gov]
- 6. 1,3-Dichloro-2-propanol CAS#: 96-23-1 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
